![molecular formula C23H30O5 B12324143 (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stachybotrolide es un compuesto orgánico producido por el hongo Stachybotrys. Es un compuesto diterpénico cíclico con una estructura química única y una notable actividad biológica. Este compuesto se ha detectado entre los productos de la actividad vital de Stachybotrys alternans . Stachybotrolide es conocido por sus efectos inhibitorios sobre una variedad de bacterias, hongos y virus .
Métodos De Preparación
La preparación de Stachybotrolide generalmente implica la extracción o fermentación a partir de hongos del género Stachybotrys. El método de extracción incluye la extracción con solventes y la cromatografía en columna, seguida de la síntesis química para obtener el compuesto objetivo . Este proceso es complejo y requiere técnicas especializadas y condiciones experimentales.
Análisis De Reacciones Químicas
Stachybotrolide experimenta varias reacciones químicas, incluidas la acetilación y la oxidación. Por ejemplo, se han preparado derivados como stachybotramida diacetato, stachybotramida triacetato, 3-oxo-stachybotramida diacetato, 6'-acetoxi-stachybotral y 6'-acetoxi-stachybotrolide mediante estas reacciones . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen anhídrido acético y espectro de RMN de protón aromático HMBC . Los principales productos formados a partir de estas reacciones son los derivados acetilados y oxidados de Stachybotrolide.
Aplicaciones Científicas De Investigación
Stachybotrolide tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en el desarrollo de biopesticidas debido a su actividad antimicrobiana . Además, se ha encontrado que posee varias actividades biológicas interesantes, como la disrupción del sistema del complemento, la inhibición de la liberación de TNF-α, el antagonismo del receptor de endotelina, el anti-virus de la influenza A, el antimalárico, la inhibición de la proteasa del virus de la mieloblastosis aviar, la colesterol esterasa, la tirosina cinasa, la farnesil-proteína transferasa, la escualeno sintasa y la quimasa cardíaca humana . Estas actividades hacen que Stachybotrolide sea un compuesto valioso en los campos de la química, la biología, la medicina y la industria.
Mecanismo De Acción
El mecanismo de acción de Stachybotrolide involucra su interacción con varios objetivos y vías moleculares. Interfiere con el sistema del complemento e inhibe la liberación de TNF-α, que son componentes cruciales de la respuesta inmune . Además, actúa como un antagonista del receptor de endotelina e inhibe varias enzimas, incluidas la colesterol esterasa, la tirosina cinasa y la farnesil-proteína transferasa . Estas interacciones contribuyen a sus propiedades antimicrobianas y antiinflamatorias.
Comparación Con Compuestos Similares
Stachybotrolide es único debido a su estructura diterpénica cíclica y su amplio espectro de actividades biológicas. Compuestos similares incluyen otros metabolitos secundarios producidos por el género Stachybotrys, como tricotecenos, fenol triprenílico, diterpenoide, isocromano, policétido, cochlioquinona y péptido cíclico . Estos compuestos comparten algunas actividades biológicas con Stachybotrolide, pero difieren en sus estructuras químicas y mecanismos de acción específicos.
Propiedades
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSYAPUOMHZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
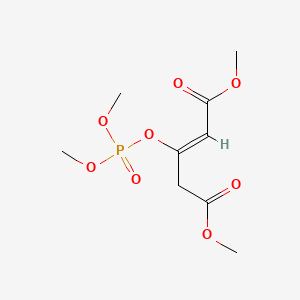
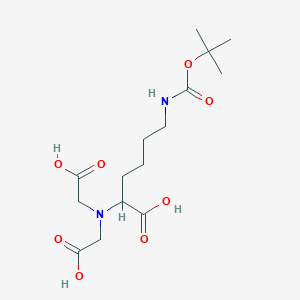
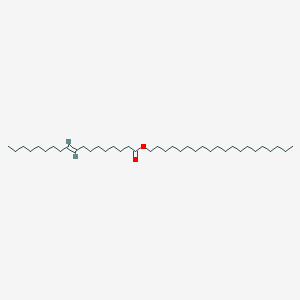
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)

![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
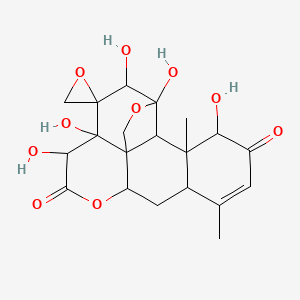
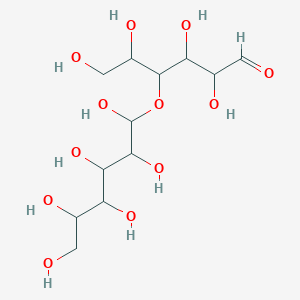
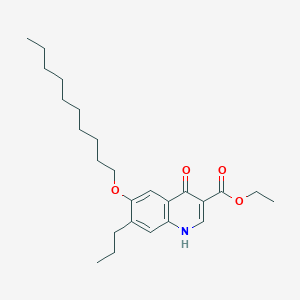

![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
